molecular formula C9H10BrNO2 B045866 3-(3-Amino-4-bromophenyl)propanoic acid CAS No. 116530-55-3

3-(3-Amino-4-bromophenyl)propanoic acid

Cat. No. B045866
CAS RN: 116530-55-3
M. Wt: 244.08 g/mol
InChI Key: JOZXCVUOUYMMEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-(3-Amino-4-bromophenyl)propanoic acid involves regiospecific processes, where spectroscopic techniques play a crucial role in the identification of the regioisomer formed. X-ray analysis is essential for unambiguous structure determination, highlighting the complexity and precision required in synthesizing such compounds (Kumarasinghe, Hruby, & Nichol, 2009). Another method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, showcasing the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids without the unfavorable hydrogenolysis of bromine (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Molecular Structure Analysis

The molecular structure of related compounds indicates extensive use of hydrogen bonding. For instance, 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid demonstrates unusual mixed solvate crystallization with Br...Br interactions, revealing the intricate intermolecular forces that influence the molecular architecture (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties are significantly influenced by the presence of the bromophenyl group, which participates in various reactions including Friedel-Crafts acylation, bromination, and Suzuki cross-coupling reactions. These reactions are pivotal for the synthesis of water-soluble photoinitiators and other derivatives, highlighting the compound's versatility (Zeng, 2003).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as solubility and crystallization behavior, are determined through spectroscopic and crystallographic methods. The solvate and hydrate forms of these compounds are particularly of interest for understanding their solubility and stability under various conditions (He, Hu, Cao, & Ye, 2011).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards different reagents, and participation in coupling reactions, are crucial for the compound's applications in synthesis and material science. The presence of the bromophenyl group enhances its reactivity in cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules (Das, Alexeev, Sharma, Geib, & Asher, 2003).

Scientific Research Applications

Synthesis and Structural Analysis

A study by Kumarasinghe et al. (2009) discussed the synthesis of a complex molecule similar to 3-(3-Amino-4-bromophenyl)propanoic acid, highlighting the challenges of regiospecific synthesis and the critical role of X-ray analysis in unambiguous structure determination. This research underscores the compound's relevance in facilitating structural analysis and synthesis of regiospecific compounds Kumarasinghe et al., 2009.

Modification of Hydrogels

Aly and El-Mohdy (2015) explored the modification of hydrogels through a condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This modification enhances the thermal stability and bioactivity of the hydrogels, indicating potential medical applications such as drug delivery systems Aly & El-Mohdy, 2015.

Antimicrobial Activity

Research by Doraswamy and Ramana (2013) on the synthesis of novel compounds using a derivative similar to this compound demonstrated potential antimicrobial activity. This study highlights the compound's role in developing new antimicrobial agents, which could lead to new treatments for bacterial infections Doraswamy & Ramana, 2013.

Anticancer and DNA Binding Studies

A study by Riccardi et al. (2019) synthesized new platinum complexes using an alanine-based ligand for anticancer applications. The research suggests that this compound derivatives could play a crucial role in the development of cancer treatments, owing to their ability to bind DNA and exhibit cytotoxic activities against cancer cells Riccardi et al., 2019.

Fluorescence Properties for Bioimaging

Maity, Honcharenko, and Strömberg (2015) reported on the synthesis of fluorescent d-amino acids with side chains derived from compounds like this compound. These amino acids show significant fluorescence properties, making them suitable for bioimaging applications, which could improve the visualization of biological processes at the molecular level Maity, Honcharenko, & Strömberg, 2015.

Mechanism of Action

Target of Action

The primary targets of 3-(3-Amino-4-bromophenyl)propanoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular levels need to be investigated further.

properties

IUPAC Name

3-(3-amino-4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZXCVUOUYMMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648617
Record name 3-(3-Amino-4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116530-55-3
Record name 3-(3-Amino-4-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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